molecular formula C18H18ClNO B5855098 (E)-N-BENZYL-3-(2-CHLOROPHENYL)-N-ETHYL-2-PROPENAMIDE

(E)-N-BENZYL-3-(2-CHLOROPHENYL)-N-ETHYL-2-PROPENAMIDE

Cat. No.: B5855098
M. Wt: 299.8 g/mol
InChI Key: WKEVXYBCEBNKPI-OUKQBFOZSA-N
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Description

(E)-N-Benzyl-3-(2-chlorophenyl)-N-ethyl-2-propenamide is an organic compound characterized by its benzyl, chlorophenyl, and ethyl groups attached to a propenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-Benzyl-3-(2-chlorophenyl)-N-ethyl-2-propenamide typically involves the following steps:

    Starting Materials: Benzylamine, 2-chlorobenzaldehyde, and ethylamine.

    Condensation Reaction: Benzylamine reacts with 2-chlorobenzaldehyde in the presence of a base such as sodium hydroxide to form an imine intermediate.

    Reduction: The imine intermediate is reduced using a reducing agent like sodium borohydride to form the corresponding amine.

    Amidation: The amine is then reacted with acryloyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-Benzyl-3-(2-chlorophenyl)-N-ethyl-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted derivatives with nucleophiles.

Scientific Research Applications

(E)-N-Benzyl-3-(2-chlorophenyl)-N-ethyl-2-propenamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s structural properties make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (E)-N-Benzyl-3-(2-chlorophenyl)-N-ethyl-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-Benzyl-3-(2-fluorophenyl)-N-ethyl-2-propenamide
  • (E)-N-Benzyl-3-(2-bromophenyl)-N-ethyl-2-propenamide
  • (E)-N-Benzyl-3-(2-methylphenyl)-N-ethyl-2-propenamide

Uniqueness

(E)-N-Benzyl-3-(2-chlorophenyl)-N-ethyl-2-propenamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-N-benzyl-3-(2-chlorophenyl)-N-ethylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO/c1-2-20(14-15-8-4-3-5-9-15)18(21)13-12-16-10-6-7-11-17(16)19/h3-13H,2,14H2,1H3/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEVXYBCEBNKPI-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1)C(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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